3-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide - 1041593-73-0

3-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide

Catalog Number: EVT-1775921
CAS Number: 1041593-73-0
Molecular Formula: C13H11ClN2O2
Molecular Weight: 262.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

MMV665953 {1‐(3‐chloro‐4‐fluorophenyl)‐3‐(3,4‐dichlorophenyl)urea}

MMV665807 {5‐chloro‐2‐hydroxy‐N‐[3‐(trifluoromethyl)phenyl]benzamide}

3,5-diamino-N-(pyridin-4-ylmethyl)benzamide (PyDA)

    Compound Description: PyDA is a novel diamine monomer used in the synthesis of co-polyimides. [] These co-polyimides, synthesized using PyDA, 4,4’-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), and 4,4’-oxydianiline (ODA), exhibit varying thermal and mechanical properties based on their composition. [] Increasing the amount of pyridinyl groups in the co-polymer leads to increased crystallinity and hydrophilicity. []

    Compound Description: F 13640 is a high-efficacy 5-hydroxytryptamine 1A (5-HT1A) agonist, exhibiting both hyperalgesic and analgesic effects in rats. [] This dual effect is linked to its plasma and brain concentration-time profiles and its occupancy of 5-HT1A receptors. [] F 13640 demonstrates pain-modulating effects, initially inducing hyperalgesia followed by paradoxical analgesia. []

4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate

    Compound Description: This compound is a derivative of N-(pyridin-4-ylmethyl)benzamide that forms a ladder-type network structure in its crystal form due to hydrogen bonding with water molecules. [] It also exhibits aromatic π–π stacking interactions. []

6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide

    Compound Description: This sulfonamide derivative is structurally characterized by the dihedral angle between its pyridine rings. [] In its crystal structure, the molecules are interlinked via N—H⋯N hydrogen bonds, forming zigzag chains. []

3-[3-(N,N-dimethylamino)propyl]-4-hydroxy-N-[4-(pyridin-4-yl)phenyl]benzamide (GR-55562)

    Compound Description: GR-55562 serves as a starting point for the development of selective 5-HT1B receptor antagonists. [] This compound displays neutral antagonist activity at h5-HT1B receptors. [] Modification of its structure by O-methylation or alterations to the alkylamino side chain can significantly influence its intrinsic activity at the h5-HT1B receptor. []

3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide

    Compound Description: This compound is an N-(pyridinylmethyl)benzamide derivative that demonstrates conformational flexibility in its crystal structure, with two independent molecules exhibiting different orientations of the pyridine ring concerning the benzene ring. []

5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (1f)

    Compound Description: Compound 1f exhibits potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). [] It demonstrates a rapid, concentration-dependent bactericidal effect, significantly reducing bacterial counts even at low concentrations. [] Notably, 1f's bactericidal effect against MRSA highlights its potential as a treatment option for infections caused by this resistant bacterium. []

N-{(2S)-1-[(4-bromophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-chloro-2-hydroxybenzamide (1g)

    Compound Description: Similar to 1f, 1g exhibits bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). [] It demonstrates a concentration-dependent bactericidal effect, effectively reducing bacterial counts, especially at higher concentrations. [] This finding suggests that 1g, along with 1f, could be a promising candidate for developing new treatments for MRSA infections. []

4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide (1h)

    Compound Description: As with 1f and 1g, compound 1h displays bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). [] It shows a concentration-dependent bactericidal effect, effectively reducing bacterial counts at higher concentrations. [] These results, together with those of 1f and 1g, suggest that these compounds hold promise as potential starting points for developing novel treatments against MRSA infections. []

    Compound Description: This compound acts as a multidentate ligand in a sodium coordination complex. [] It features a quinoline moiety with sulfonate, hydroxyl, and bis(pyridin-2-ylmethyl)amine functionalities, providing multiple coordination sites for metal ions. [] This ligand forms a stable complex with sodium, highlighting its chelating ability. []

4-(m-hydroxy-p-methoxy phenyl)-1-[(6'-fluoro-7'-substituted (1,3)-benzothiazol-2'-yl) amido-2-phenyl]-3-chloro azetidin–2–one

    Compound Description: This compound represents a series of derivatives containing various substitutions at the 7' position of the benzothiazole ring. [, ] This series exhibits anthelmintic and anti-inflammatory activities. [, ] The variations in substituents at the 7' position likely contribute to differences in potency and pharmacological profiles within this series. [, ]

N-phenyl-6-methyl-2-((pyridin-3-ylmethyl)thio) pyrimidin-4-amine (4a)

    Compound Description: Compound 4a demonstrates promising antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, common plant pathogens. [] Its efficacy against these fungi makes it a potential lead for developing novel antifungal agents for agricultural use, addressing the critical need for new solutions to combat plant diseases and protect crop yields. []

N-(4-isopropylphenyl)-6-methyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4-amine (4c)

    Compound Description: Similar to 4a, 4c exhibits antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum. [] Its activity against these fungi further supports the potential of this class of compounds as antifungal agents for agricultural applications. [] The variations in the substituents on the phenyl ring, such as the isopropyl group in 4c, may contribute to differences in their antifungal potency and spectrum of activity. []

N-(4-methoxyphenyl)-6-methyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4-amine (4d)

    Compound Description: Compound 4d also exhibits antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, further strengthening the potential of this class of compounds as antifungal agents. [] The presence of different substituents on the phenyl ring, such as the methoxy group in 4d, suggests a structure-activity relationship study, exploring how modifications to this portion of the molecule affect its antifungal properties. []

N-(2-hydroxy-5-chloro)-6-methyl-2-((pyridin-3-ylmethyl)thio)pyrimidin- 4-amine (4h)

    Compound Description: As with the other compounds in this series (4a, 4c, 4d), 4h displays antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum. [] This consistent antifungal activity within this series of compounds suggests a shared mechanism of action and supports their potential as valuable leads for developing novel antifungal agents for agricultural use. []

N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243)

    Compound Description: ICA-27243 is a selective activator of the neuronal M current and KCNQ2/Q3 potassium channels. [] It effectively reduces seizure-like activity in an ex vivo model and demonstrates anticonvulsant activity in an in vivo mouse model. [] These findings highlight ICA-27243 as a promising candidate for developing new antiepileptic drugs. []

(S)-3-fluoro-4-(4-((2-(3-fluorophenyl) pyrrolidin-1-yl)methyl)phenoxy)benzamide (LY2444296)

    Compound Description: LY2444296 acts as a selective κ-opioid receptor antagonist, effectively preventing the grooming deficits induced by the κ-agonist salvinorin A in mice. [] Moreover, it exhibits anti-anhedonic effects by decreasing immobility in the forced swim test. [] These findings suggest LY2444296's potential therapeutic use in treating conditions associated with anhedonia and other κ-opioid receptor-mediated disorders. []

3-chloro-4-(4-(((2S)-2-pyridin-3-ylpyrrolidin-1-yl)methyl) phenoxy)benzamide (LY2795050)

    Compound Description: Like LY2444296, LY2795050 acts as a selective κ-opioid receptor antagonist. [] It effectively reverses the grooming deficits induced by the κ-agonist salvinorin A in mice and demonstrates anti-anhedonic effects in the forced swim test. [] These results suggest that LY2795050, along with LY2444296, may hold therapeutic potential for conditions associated with κ-opioid receptor dysfunction. []

N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide, hydrochloride salt (AACBA; GSK314181A)

    Compound Description: AACBA functions as a potent P2X7 receptor antagonist. [] It effectively inhibits both human and rat P2X7 receptor activity, demonstrating efficacy in reducing inflammatory responses and pain in preclinical models. [] While AACBA shows promising anti-inflammatory and analgesic effects, its inability to reverse established nerve injury-induced pain suggests limitations in its therapeutic application for certain chronic pain conditions. []

(5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one

    Compound Description: This compound serves as a central scaffold for a series of novel oxazolidinone derivatives incorporating a thieno-pyridine ring system. [] This series exhibits promising antimicrobial activity against a panel of Gram-positive bacteria. [] Specific derivatives, particularly the acetyl, methanesulfonamide, and p-toluenesulfonamide derivatives, demonstrate potent antibacterial activity, highlighting their potential as leads for developing novel antibacterial agents. []

    Compound Description: This compound displays activity against a variety of cancers, including seminomas [] and anaplastic thyroid cancer []. It also shows potential in treating diseases mediated by angiotensin II, such as congestive heart failure, cardiac hypertrophy, and renal diseases [, ]. Additionally, it acts as a PDGF receptor tyrosine kinase inhibitor and may be used in combination with other antihypertensive drugs [, ].

2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide (GDC-0449)

    Compound Description: GDC-0449 is a potent and selective Hedgehog (Hh) signaling pathway inhibitor under development for treating various cancers. [] This compound demonstrates favorable preclinical pharmacokinetic properties, including good oral bioavailability and metabolic stability in multiple species. [] GDC-0449's ability to inhibit Hh signaling, a pathway often dysregulated in cancer, makes it a promising candidate for further clinical development. []

    Compound Description: This compound is characterized by its specific spatial arrangement of rings, with the pyridine ring nearly perpendicular to the imidazole ring. [] The crystal structure reveals the adoption of half-chair conformations by both imidazole and triazine rings. [] Intermolecular hydrogen bonds, specifically N-H…O, C-H…O, and C-H…π interactions, contribute to the stability of the crystal structure. []

    Compound Description: VNO is a potential oxidative impurity of venetoclax, a BCL-2 inhibitor used to treat various blood cancers. [] It forms through the oxidation of venetoclax and can further rearrange to form venetoclax hydroxylamine impurity (VHA). []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

    Compound Description: VHA, like VNO, is a potential oxidative impurity of venetoclax. [] It forms from the rearrangement of VNO through a Meisenheimer rearrangement. [] The presence of these impurities highlights the need for careful control and monitoring during venetoclax synthesis and storage. []

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

    Compound Description: M27 is a major human metabolite of venetoclax, primarily formed by CYP3A4. [] Despite its prevalence in humans, M27 is considered a disproportionate metabolite compared to preclinical species. [] It is not expected to possess significant pharmacological activity. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

    Compound Description: M30 is a significant metabolite of venetoclax, formed through nitro reduction. [] It represents a considerable portion of the administered dose recovered in feces, suggesting it is a major elimination pathway for venetoclax. []

30. 3-chloro-N-hydroxy-4-(7-(hydroxyamino)-7-oxoheptyl)benzamide (Compound 4)* Compound Description: Compound 4, containing two hydroxamate functional groups, shows inhibitory activity against metallo-β-lactamase from Bacillus anthracis (Bla2). [] It interacts with zinc ions in the active site of Bla2, leading to competitive inhibition of the enzyme. []

    31. N-hydroxy-4-(7-(hydroxyamino)-7-oxoheptyl)-3-methoxybenzamide (Compound 6)* Compound Description: Compound 6, similar to Compound 4, possesses dihydroxamic acid moieties and demonstrates inhibitory activity against metallo-β-lactamase from Bacillus anthracis (Bla2). [] It binds to zinc ions in the active site, competitively inhibiting the enzyme. []

      4-Bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol

        Compound Description: This compound, a polydentate Schiff base, exhibits intramolecular hydrogen bonding and pi-pi interactions in its crystal structure. []

      N-(3-chloro-4-fluorophenyl)-2-hydroxy-4-(3-(piperidin-1-yl)propoxy) benzamide

        Compound Description: This salicylanilide derivative exhibits potent inhibitory activity against the signal transducer and activator of transcription 3 (STAT3) signaling pathway in A549 lung cancer cells. [] By blocking STAT3 activation and transcriptional function, it induces apoptosis and inhibits the growth of lung cancer cells, suggesting potential as an anti-cancer agent. []

      Properties

      CAS Number

      1041593-73-0

      Product Name

      3-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide

      IUPAC Name

      3-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide

      Molecular Formula

      C13H11ClN2O2

      Molecular Weight

      262.69 g/mol

      InChI

      InChI=1S/C13H11ClN2O2/c14-11-7-10(1-2-12(11)17)13(18)16-8-9-3-5-15-6-4-9/h1-7,17H,8H2,(H,16,18)

      InChI Key

      UCNUXBYRCNPIAX-UHFFFAOYSA-N

      SMILES

      C1=CC(=C(C=C1C(=O)NCC2=CC=NC=C2)Cl)O

      Canonical SMILES

      C1=CC(=C(C=C1C(=O)NCC2=CC=NC=C2)Cl)O

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.